N-benzo[e][1,3]benzothiazol-2-ylcyclopropanecarboxamide
Overview
Description
Benzothiazoles are a class of heterocyclic compounds that contain a benzene ring fused to a thiazole ring . They are known for their high biological and pharmacological activity, which makes them of great interest in drug design .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves reactions of 2-aminothiazole derivatives . These reactions can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . The synthesis methods can be realized using green chemistry principles and simple reagents .Molecular Structure Analysis
Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis
The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Scientific Research Applications
Photosensitive Material Industry
This compound is used in the photosensitive material industry to enhance and improve color film’s light sensitivity and color sensitivity .
Antimicrobial Activity
Some derivatives of this compound have shown potent inhibitory activity, making them potential candidates for antimicrobial drugs .
Antitumor and Cytotoxic Activity
Certain derivatives of this compound have demonstrated selective cytotoxicity against tumorigenic cell lines . This makes them potential candidates for antitumor therapeutics.
Fluorescent Probes
Naphtho[1,2-d]imidazoles, which are structurally similar to the compound , have been used as fluorescent probes in biomedical applications . This suggests potential use of the compound as a fluorescent probe in similar applications.
Antitubercular Activity
Benzothiazole-based compounds, which share a similar structure with the compound , have been used in the synthesis of new anti-tubercular compounds .
Antioxidant, Analgesic, and Anti-inflammatory Activities
Thiazole derivatives, which are structurally related to the compound , have been associated with antioxidant, analgesic, and anti-inflammatory activities .
Enzyme Inhibitors
Benzothiazole derivatives have been associated with enzyme inhibitory activities .
Potential Use in Antidiabetic Drugs
Thiazole derivatives have been associated with antidiabetic activities .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
One study suggests that similar compounds may disrupt microbial cells, indicating a potential antimicrobial activity . The thiazole ring, a key structural component of this compound, is known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility properties of thiazole derivatives could potentially influence their action in different environments .
Future Directions
properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-ylcyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-14(10-5-6-10)17-15-16-13-11-4-2-1-3-9(11)7-8-12(13)19-15/h1-4,7-8,10H,5-6H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMXMTLKCGGYNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801225651 | |
Record name | N-Naphtho[1,2-d]thiazol-2-ylcyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801225651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
392238-36-7 | |
Record name | N-Naphtho[1,2-d]thiazol-2-ylcyclopropanecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=392238-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Naphtho[1,2-d]thiazol-2-ylcyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801225651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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